molecular formula C13H16N4O2S B2959846 ethyl 6-methyl-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 1008787-95-8

ethyl 6-methyl-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B2959846
CAS No.: 1008787-95-8
M. Wt: 292.36
InChI Key: KEWIVVZFNUYRFC-UHFFFAOYSA-N
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Description

Ethyl 6-methyl-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a tetrahydrobenzo[b]thiophene derivative featuring a tetrazole moiety at the 2-position and an ethyl ester group at the 3-position. The tetrazole ring, a bioisostere for carboxylic acids, enhances metabolic stability and hydrogen-bonding capacity, making it pharmacologically relevant . The compound is synthesized via reactions involving ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate intermediates, followed by substitution with tetrazole-containing reagents under acidic or basic conditions .

Properties

IUPAC Name

ethyl 6-methyl-2-(tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2S/c1-3-19-13(18)11-9-5-4-8(2)6-10(9)20-12(11)17-7-14-15-16-17/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEWIVVZFNUYRFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC(C2)C)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 6-methyl-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological evaluations of this compound and its derivatives.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step reactions that include the formation of the tetrazole ring and the tetrahydrobenzo[b]thiophene core. Recent studies have highlighted various synthetic pathways that yield this compound with high purity and yield.

The structural analysis of the compound reveals significant interactions within its molecular framework. For instance, intramolecular hydrogen bonding and π–π stacking interactions contribute to its stability and may influence its biological activity .

Anticancer Activity

Research indicates that derivatives of tetrahydrobenzo[b]thiophene exhibit promising anticancer properties. For example, compounds with similar structures have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This mechanism is crucial for their anticancer activity as it disrupts mitotic processes in cancer cells .

Table 1: Summary of Anticancer Activity Studies

CompoundCell Line TestedIC50 (µM)Mechanism of Action
This compoundHeLa12.07Inhibition of tubulin polymerization
Similar Derivative AHepG20.08Cell cycle arrest
Similar Derivative BMCF-73.46Pro-apoptotic mechanism

Anti-inflammatory Effects

In addition to anticancer properties, this compound has been evaluated for anti-inflammatory effects. Studies suggest that compounds in this class can significantly reduce inflammatory markers in vitro and in vivo models .

Analgesic Activity

The analgesic effects of related compounds have been assessed using the hot plate method on animal models. Results indicate that certain derivatives demonstrate superior analgesic activity compared to standard analgesics like metamizole .

Case Studies

Case Study 1: Anticancer Evaluation

A study conducted on the anticancer efficacy of this compound involved testing on various cancer cell lines including HeLa and HepG2. The results demonstrated a dose-dependent inhibition of cell proliferation with notable selectivity towards cancer cells over normal fibroblasts.

Case Study 2: Anti-inflammatory Assessment

In another study focusing on anti-inflammatory properties, a derivative was tested in a model of induced inflammation. The compound exhibited a significant decrease in pro-inflammatory cytokines compared to controls, indicating its potential as an anti-inflammatory agent.

Chemical Reactions Analysis

Table 1: Key Synthetic Parameters

Reaction StepConditionsProductYieldReference
CyclocondensationEthanol, 40–50°C, 5–6 hEthyl 2-amino-tetrahydrothiophene-3-carboxylate75–85%
Tetrazole FunctionalizationDMF, POCl₃, 60–65°CEthyl 6-methyl-2-(1H-tetrazol-1-yl)-...62%

Thermal Decomposition Pathways

Under thermal stress, the tetrazole ring undergoes nitrogen elimination, forming reactive intermediates:

  • Retro-1,3-Dipolar Cycloaddition : At 165–230°C, the tetrazole loses N₂, generating an imidoyl nitrene intermediate .

  • Intramolecular Cyclization : The nitrene attacks the adjacent thiophene ring, leading to fused imidazole or pyrimidine systems (e.g., benzo thieno[2,3-d]imidazole) .

Table 2: Thermal Decomposition Data

ConditionIntermediateFinal ProductMechanismReference
FVP at 300°CImidoyl nitreneTetrahydro-benzoimidazole carboxylateElectrocyclization
Microwave (165°C, 1,2,4-TCB)AzidoazomethineThieno[2,3-d]pyrimidin-4-ol -Sigmatropic shift

Functional Group Transformations

The ester and tetrazole groups undergo further reactions:

  • Ester Hydrolysis : Treatment with 10% NaOH yields the carboxylic acid derivative, which can be acylated or amidated .

  • Schiff Base Formation : Reaction with aldehydes (e.g., salicylaldehyde) in ethanol under reflux forms imine derivatives .

  • Nucleophilic Substitution : The tetrazole’s N-H group reacts with benzyl halides or acyl chlorides to form N-alkyl/N-acyl derivatives .

Table 3: Derivatization Reactions

Reaction TypeReagentConditionsProductSpectral Data (¹H NMR)Reference
AcylationBenzoyl chlorideBenzene, Et₃N, refluxN-Benzoyl tetrahydrothiopheneδ 7.45–8.10 (5H, aromatic)
Hydrazone FormationBenzaldehydeEthanol, 1 h reflux2-(Benzylideneamino)-tetrahydrothiopheneδ 8.30 (1H, s, CH=N)

Spectral Characterization

  • FT-IR : Peaks at 1680 cm⁻¹ (C=O ester), 1605 cm⁻¹ (C=N tetrazole), and 1240 cm⁻¹ (C-S) .

  • ¹H NMR : Key signals include δ 1.29 (t, ester CH₃), δ 2.33–2.50 (m, cyclohexyl CH₂), and δ 8.90 (s, tetrazole H) .

  • ¹³C NMR : Carboxylate carbon at δ 166.2, tetrazole C=N at δ 161.8, and cyclohexyl carbons at δ 28.2–38.6 .

Comparison with Similar Compounds

Comparison with Similar Compounds

The tetrahydrobenzo[b]thiophene scaffold is versatile, with modifications at the 2- and 3-positions dictating pharmacological profiles. Below is a comparative analysis with structurally analogous derivatives:

Pharmacokinetic and Physicochemical Properties

  • Tetrazole vs. Ureido/Carbamate Groups: The tetrazole in the target compound improves metabolic stability compared to ureido derivatives, which are prone to hydrolysis . However, ureido groups enhance sEHI potency due to stronger hydrogen-bond donor capacity .
  • Ester vs. Carboxylic Acid : The ethyl ester at the 3-position increases lipophilicity (logP ≈ 2.5) and oral bioavailability relative to carboxylic acid derivatives (logP ≈ 1.2), as seen in apoptosis-inducing analogs .
  • Tetrazole vs. Thiazolidinone: EU1794-2’s thiazolidinone group introduces polarity, reducing CNS penetration but improving aqueous solubility (>10 mg/mL) compared to the tetrazole-containing compound (<5 mg/mL) .

Computational Insights

  • SwissADME predictions suggest the tetrazole derivative has moderate drug-likeness (2/5 Lipinski violations due to tetrazole’s polar surface area) compared to ureido analogs (1/5 violations) .
  • Molecular docking studies indicate the tetrazole forms salt bridges with arginine residues in sEH, whereas ureido groups engage in bidentate hydrogen bonds .

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